N-ethyl-N'-methylthiourea
Description
N-Ethyl-N'-methylthiourea is a substituted thiourea derivative characterized by an ethyl group (-CH₂CH₃) and a methyl group (-CH₃) attached to the nitrogen atoms of the thiourea core (N-C(S)-N'). Thioureas are sulfur-containing analogs of urea, where the oxygen atom is replaced by sulfur. This substitution imparts distinct chemical properties, such as enhanced metal-binding affinity and altered solubility .
Properties
CAS No. |
10220-04-9 |
|---|---|
Molecular Formula |
C4H10N2S |
Molecular Weight |
118.20 g/mol |
IUPAC Name |
1-ethyl-3-methylthiourea |
InChI |
InChI=1S/C4H10N2S/c1-3-6-4(7)5-2/h3H2,1-2H3,(H2,5,6,7) |
InChI Key |
FFGFCSDCPGPSAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=S)NC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Thiourea Compounds
Structural and Physicochemical Properties
Substituents on thiourea derivatives significantly influence their physical properties (e.g., melting point, solubility) and reactivity. Below is a comparative analysis:
Key Observations :
- Substituent Effects: Bulky or polar groups (e.g., hydroxyethyl, phenyl) increase melting points and reduce solubility in nonpolar solvents .
- Synthetic Yields : Derivatives with electron-withdrawing groups (e.g., 3-chlorophenyl in 4a) show lower yields (50%) compared to those with electron-donating groups (e.g., 4e: 70% yield) .
Metal Complexation
Thioureas are known for forming stable complexes with transition metals. For example:
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